molecular formula C20H25N3O5S2 B2955124 N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 946327-52-2

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2955124
CAS No.: 946327-52-2
M. Wt: 451.56
InChI Key: AFVQWGDTFKVWND-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is an intricate organic compound with a multifaceted structure, featuring a sulfonamide group and tetrahydroquinoline ring. This compound is of interest in multiple fields, including organic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide generally involves a multistep process:

  • Formation of the Tetrahydroquinoline Core

    • Starting Material: : Aniline derivatives.

    • Reagents: : Catalysts such as palladium, and solvents like toluene.

    • Conditions: : Under reflux to cyclize and form the tetrahydroquinoline core.

  • Sulfonation Step

    • Reagents: : Sulfonyl chloride.

    • Conditions: : Basic medium, often using sodium hydroxide at low temperatures.

  • Amination

    • Reagents: : Ethylsulfonyl chloride.

    • Conditions: : Typically carried out in aqueous or mixed solvents under controlled temperatures.

  • Final Assembly

    • Reagents: : Propionyl chloride.

    • Conditions: : Anhydrous conditions to avoid hydrolysis.

Industrial Production Methods

Industrial production might employ high-throughput continuous flow reactors to optimize yield and purity, utilizing similar reagents and conditions but on a larger scale with more stringent quality controls.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Converts the tetrahydroquinoline ring to a quinoline ring.

    • Common Reagents: Potassium permanganate or chromium trioxide.

    • Conditions: Acidic medium.

  • Reduction

    • Reduces the sulfonamide group.

    • Common Reagents: Lithium aluminum hydride.

    • Conditions: Anhydrous, low temperatures.

  • Substitution

    • Reactions at the propionamide moiety.

    • Common Reagents: Halogenating agents.

    • Conditions: Varies with substitution desired.

Major Products

The main products vary depending on the reaction pathway:

  • Oxidation yields quinoline derivatives.

  • Reduction results in desulfonated products.

  • Substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

  • Reagents: : Used as a building block in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.

Medicine

  • Drug Development: : Investigated for antimicrobial and anti-inflammatory properties.

Industry

  • Materials Science:

Mechanism of Action

The compound's mechanism of action is often studied in terms of its interactions with biological molecules:

  • Molecular Targets: : May target enzymes that interact with sulfonamide and tetrahydroquinoline groups.

  • Pathways Involved: : Inhibitory effects on metabolic pathways in microorganisms or modulation of receptor activity in human cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide: .

  • N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl)sulfamoyl)phenyl)propionamide: .

Highlighting Uniqueness

  • Unique Tetrahydroquinoline Positioning: : Specific placement of the sulfonamide and propionamide groups.

  • Distinct Reactivity: : Unique patterns in oxidation and substitution reactions.

There you go! A deep dive into the compound. Any other fascinating topics in mind?

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVQWGDTFKVWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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